[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol
Description
Properties
IUPAC Name |
[1-(2-fluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,10H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOYVEAGQXXNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CO)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl derivatives.
Mechanism :
-
Protonation of the hydroxyl group by acidic KMnO₄.
-
Hydride abstraction forms a carbonyl group.
-
Further oxidation of aldehydes to carboxylic acids under strong conditions.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution via activation.
Mechanism :
-
Activation of -OH by SOCl₂/PBr₃ generates a good leaving group (Cl⁻/Br⁻).
-
Nucleophilic displacement with incoming nucleophiles (e.g., amines, thiols).
Esterification and Etherification
The hydroxyl group forms esters or ethers under mild conditions.
Coupling Reactions
The compound participates in cross-coupling reactions via C-H activation.
| Catalyst | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF, 120°C, 12 h | Biaryl-pyrazole conjugate | 65% | Requires aryl halide partner |
Mechanism :
-
Oxidative addition of aryl halide to Pd⁰.
-
C-H activation at the pyrazole ring.
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Reductive elimination forms the biaryl bond.
Reduction Reactions
Though less common, the hydroxymethyl group can be reduced.
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, reflux | [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methane | 41% | Over-reduction observed |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyrazole compounds against various bacterial strains, suggesting that modifications in the pyrazole structure can enhance antibacterial activity. The incorporation of fluorine atoms is known to improve bioavailability and metabolic stability, making such compounds promising candidates for developing new antibiotics .
Anticancer Research
The compound has been investigated for its potential as an anticancer agent. A recent study focused on pyrazole-based compounds demonstrated their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .
Inhibition of Kinase Activity
The compound's structural features allow it to interact with various kinases implicated in cancer progression. Research has shown that pyrazole derivatives can act as ATP competitive inhibitors of kinases like c-MET, which is crucial for tumor growth and metastasis. This positions this compound as a candidate for targeted cancer therapies .
Materials Science Applications
Synthesis of Novel Materials
In materials science, this compound can be utilized as a building block for synthesizing advanced materials. Its unique chemical properties allow it to participate in reactions that form polymers or coordination complexes with metals, which can be used in catalysis or as functional materials in electronics .
Crystal Engineering
The compound has been explored in crystal engineering applications due to its ability to form stable crystalline structures. Studies have shown that the introduction of fluorinated groups can significantly influence the packing and stability of crystals, which is essential for applications in pharmaceuticals and material design .
Agricultural Chemistry Applications
Pesticide Development
The potential use of this compound in developing novel pesticides has been evaluated. Pyrazole derivatives have shown efficacy against various pests while maintaining low toxicity to non-target organisms. This makes them suitable candidates for environmentally friendly pest control solutions .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against multiple bacterial strains |
| Anticancer Research | Induces apoptosis in cancer cell lines | |
| Kinase Inhibition | Acts as an ATP competitive inhibitor | |
| Materials Science | Synthesis of Advanced Materials | Forms stable polymers and coordination complexes |
| Crystal Engineering | Influences crystal packing and stability | |
| Agricultural Chemistry | Pesticide Development | Effective against pests with low toxicity |
Case Studies
- Antimicrobial Efficacy Study : A comparative analysis of pyrazole derivatives including this compound revealed enhanced activity against Gram-positive and Gram-negative bacteria. The study emphasized the role of fluorination in increasing antimicrobial potency.
- Anticancer Mechanism Exploration : In vitro studies on cancer cell lines demonstrated that this compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups.
- Material Properties Investigation : Research into the crystallization behavior of this compound showed that its crystalline forms exhibit unique optical properties suitable for applications in photonic devices.
Mechanism of Action
The mechanism of action of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
*Inferred data based on structural analogs.
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity and Bioavailability: Fluorinated alkyl chains (e.g., -CH2CH2F, -CF2CH3) increase lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability .
Metabolic Stability: Trifluoroethyl (-CF2CF3) and difluoroethyl (-CF2CH2) groups confer higher metabolic resistance due to strong C-F bonds, whereas monofluoroethyl (-CH2CH2F) offers a balance between stability and synthetic accessibility .
Fluorine positioning influences electronic effects; para-fluorine on phenyl groups enhances binding affinity in enzyme inhibition assays .
Physical Properties: Lower molecular weight analogs (e.g., [1-(difluoromethyl)-1H-pyrazol-3-yl]methanol, MW 148.11) are likely more soluble in aqueous media, while bulkier derivatives (e.g., MW 310.41 in ) may require formulation aids .
Biological Activity
[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol is a fluorinated pyrazole derivative that has garnered attention in biological research due to its potential applications in medicinal chemistry and pharmacology. The incorporation of fluorine into organic compounds often enhances their biological activity, metabolic stability, and bioavailability, making them valuable candidates for drug development.
The synthesis of this compound typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole derivative under conditions that favor complete conversion, often using solvents like ethanol or methanol at elevated temperatures. The fluorinated structure contributes to its unique chemical properties, including increased thermal stability and resistance to degradation.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, which modulate various biological pathways. This mechanism is crucial for understanding how the compound exerts its effects in biological systems.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Compounds containing the 1H-pyrazole structure have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have reported that certain pyrazole analogs can inhibit cancer cell growth effectively at low concentrations .
- Anti-inflammatory Effects : Research indicates that substituted pyrazoles can possess anti-inflammatory properties superior to conventional drugs like diclofenac. In vitro studies have demonstrated IC50 values indicating potent inhibition of inflammatory mediators .
- Antibacterial Properties : Some pyrazole derivatives have exhibited promising antibacterial activity against various pathogens. For example, compounds with similar structures showed significant efficacy against Xanthomonas species, suggesting potential applications in agricultural biocontrol .
Anticancer Activity
A study evaluating the anticancer potential of pyrazole derivatives found that compounds resembling this compound inhibited the growth of MDA-MB-231 breast cancer cells with notable efficacy. The study highlighted the importance of structural modifications in enhancing biological activity .
Anti-inflammatory Activity
In a comparative analysis of anti-inflammatory agents, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. The results indicated that certain fluorinated pyrazoles demonstrated superior selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Tables
Q & A
Q. Methodological Insight :
Q. Table 1. Synthetic Route Comparison
How can the fluorine substituent at the ethyl chain impact the compound’s electronic and steric properties?
Advanced Research Question
The 2-fluoroethyl group introduces both electron-withdrawing effects (via C-F dipole) and steric hindrance , influencing:
- Reactivity : Fluorine stabilizes adjacent carbocations, facilitating nucleophilic substitutions but may reduce accessibility for bulky reagents.
- Crystal Packing : Fluorine’s electronegativity enhances intermolecular dipole interactions, as observed in X-ray structures of related trifluoroethyl-pyrazoles .
Q. Methodological Insight :
- Computational Analysis : DFT calculations (e.g., Gaussian software) can map electrostatic potential surfaces to quantify electronic effects.
- X-ray Crystallography : demonstrates how fluorine substituents affect bond angles and packing efficiency in pyrazole derivatives.
What analytical techniques are recommended for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 189.0822 for C₆H₁₀FNO₂).
Q. Advanced Application :
- X-ray Crystallography : Use SHELX software for structure refinement (see ). provides a template for resolving torsional angles in fluorinated pyrazoles.
How can researchers resolve contradictions in spectroscopic data for fluorinated pyrazole derivatives?
Advanced Research Question
Discrepancies in NMR or crystallographic data may arise from:
Q. Methodological Insight :
- Control Experiments : Repeat synthesis under standardized conditions (e.g., inert atmosphere for fluorine stability).
- Cross-Validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations).
What are the potential applications of this compound in medicinal chemistry?
Advanced Research Question
While direct evidence is limited, structural analogs suggest:
- Drug Discovery : Pyrazole-methanol derivatives act as intermediates for kinase inhibitors or antimicrobial agents (e.g., ’s pyrrole derivatives with anticancer activity).
- Biological Probes : The fluorine atom enhances metabolic stability, making it suitable for PET radiotracer development.
Q. Methodological Insight :
- Structure-Activity Relationship (SAR) : Modify the ethyl chain length or hydroxyl group to optimize bioavailability.
- In Silico Screening : Dock the compound into target proteins (e.g., GSK-3β) using AutoDock Vina to predict binding affinity.
What challenges arise in crystallizing this compound, and how are they mitigated?
Advanced Research Question
Fluorinated compounds often exhibit low melting points or amorphous tendencies. Strategies include:
- Co-Crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the lattice.
- Temperature Gradients : Slow cooling from saturated solutions (e.g., ethanol/water) promotes single-crystal growth, as in .
Reference : ’s SHELX protocols are critical for refining disordered fluorine positions in crystal structures.
How does the hydroxyl group in this compound influence its chemical stability?
Basic Research Question
The -CH₂OH group is prone to oxidation or esterification. Stabilization methods:
Q. Methodological Insight :
- TLC Monitoring : Track oxidation by spotting with KMnO₄ stain.
- Accelerated Stability Studies : Expose the compound to heat/humidity and analyze via HPLC (’s bromoethyl analog protocols).
Are there reported catalytic systems for asymmetric synthesis of chiral analogs of this compound?
Advanced Research Question
While direct examples are scarce, chiral pyrazoles are synthesized via:
Q. Methodological Insight :
- Chiral HPLC : Use Daicel columns (e.g., CHIRALPAK IA) to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
